5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide

Catalog No.
S542574
CAS No.
196965-14-7
M.F
C16H14F3N3OS
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl...

CAS Number

196965-14-7

Product Name

5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide

IUPAC Name

5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide

Molecular Formula

C16H14F3N3OS

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C16H14F3N3OS/c1-24-14-7-10-4-6-22(13(10)8-12(14)16(17,18)19)15(23)21-11-3-2-5-20-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,21,23)

InChI Key

OQZOXHCRSXYSPM-UHFFFAOYSA-N

SMILES

CSC1=C(C=C2C(=C1)CCN2C(=O)NC3=CN=CC=C3)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

5-(methylthio)-1-(3-pyridylcarbamoyl)-6-(trifluoromethyl)indoline, SB 221284, SB-221284

Canonical SMILES

CSC1=C(C=C2C(=C1)CCN2C(=O)NC3=CN=CC=C3)C(F)(F)F

Description

The exact mass of the compound SB 221284 is 353.081 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of indolyl carboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a pyridine ring, a trifluoromethyl group, and an indole moiety. The molecular formula for this compound is C₁₃H₁₃F₃N₄OS, and it has a molecular weight of approximately 323.33 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in pharmaceutical research.

SB 221284 acts as an antagonist at 5-HT2C and 5-HT2B receptors. This means it binds to these receptors but doesn't activate them, potentially blocking the action of natural ligands like serotonin [].

  • The 5-HT2C receptor is involved in various functions, including regulating bone density, body temperature, and learning and memory [].
  • 5-HT2B receptors are found in the central nervous system and influence functions like mood, cognition, and gastrointestinal motility [].
  • By blocking these receptors, SB 221284 may help understand their roles in various diseases.
  • No specific information regarding the toxicity, flammability, or reactivity of SB 221284 is publicly available.
  • Due to the presence of fluorine atoms, it's advisable to handle this compound with caution, following general laboratory safety practices for unknown compounds.
Typical of indole derivatives, including:

  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
  • Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to sulfoxides or sulfones.
  • Condensation Reactions: It can react with other amines or carboxylic acids to form amides or other derivatives.

For instance, a synthesis method involves the oxidation of 5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide using sodium permanganate, leading to various oxidation products .

5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide exhibits significant biological activities. Studies indicate that compounds with similar structures often show:

  • Antitumor Activity: Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: Some related compounds exhibit antibacterial and antifungal activities.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity is attributed to the indole framework and the electronic effects of the trifluoromethyl group .

Several synthesis methods have been reported for producing 5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide:

  • Multi-step Synthesis: Starting from simpler indole derivatives, the compound can be synthesized through a series of reactions including cyclization and functionalization.
  • Oxidation Reactions: As mentioned earlier, oxidation of precursors using oxidizing agents like sodium permanganate can yield this compound with good yields .
  • Condensation Reactions: The reaction between pyridine derivatives and appropriate carboxylic acids or amines can also lead to the formation of this compound.

The applications of 5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide are diverse:

  • Pharmaceuticals: It serves as a potential lead compound in drug discovery for cancer treatment and antimicrobial agents.
  • Agricultural Chemistry: Its derivatives may be utilized as agrochemicals due to their biological activity against pests and pathogens.
  • Material Science: The unique properties of this compound could be explored in developing new materials with specific electronic or optical properties.

Interaction studies involving 5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide focus on its binding affinity with various biological targets:

  • Protein-Ligand Interactions: Research indicates potential binding sites on enzymes that could be inhibited by this compound.
  • Receptor Binding Studies: Investigations into how this compound interacts with specific receptors may reveal its mechanism of action in biological systems .

Several compounds share structural similarities with 5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide. Here are some notable examples:

Compound NameStructureNotable Features
5-Ethylsulfanyl-N-pyridin-3-ylSimilar indole structureExhibits antimicrobial properties
Trifluoromethylpyridine DerivativesContains trifluoromethyl groupsUsed in pharmaceuticals for enhanced activity
Arylsulfonylimidazolone DerivativesRelated sulfonamide structureKnown for antitumor activity

These compounds highlight the unique features of 5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide, particularly its distinct combination of functional groups that contribute to its biological activity and potential applications.

The compound 5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide has the molecular formula C₁₆H₁₄F₃N₃OS and a molecular weight of 353.36 g/mol . Its structure integrates a 2,3-dihydroindole core, a pyridin-3-yl carboxamide group at position 1, a trifluoromethyl substituent at position 6, and a methylsulfanyl group at position 5 (Figure 1) .

Structural Features and Stereochemistry

The bicyclic 2,3-dihydroindole system introduces partial saturation at the C2–C3 bond, reducing aromaticity compared to fully conjugated indoles. The trifluoromethyl (-CF₃) and methylsulfanyl (-SMe) groups at positions 6 and 5, respectively, contribute to electronic effects and lipophilicity . The carboxamide linkage at position 1 connects the indole moiety to a pyridin-3-yl group, enhancing hydrogen-bonding potential. No chiral centers are present in the structure, as confirmed by its achiral SMILES representation .

Table 1: Key Structural Features

FeaturePositionRole
2,3-DihydroindoleCorePartial saturation for stability
Trifluoromethyl (-CF₃)6Electron-withdrawing, lipophilic
Methylsulfanyl (-SMe)5Moderate hydrophobicity
Pyridin-3-yl carboxamide1Hydrogen-bonding, receptor binding

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

  • C–S stretching vibrations: ~683 cm⁻¹ (methylsulfanyl group) .
  • C–F asymmetric/symmetric stretches: 1315 cm⁻¹ and 1088 cm⁻¹ (trifluoromethyl) .
  • N–H bending (amide): ~1550 cm⁻¹ .

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Pyridine protons resonate at δ 8.3–8.5 ppm (aromatic), while indole protons appear at δ 6.5–7.2 ppm . The dihydroindole methylene groups (C2–C3) show signals near δ 3.2–3.8 ppm .
  • ¹³C NMR: The trifluoromethyl carbon appears at δ 125–130 ppm (quartet, J = 280–320 Hz) .
  • ¹⁹F NMR: A singlet at δ -62 ppm confirms the -CF₃ group .

Mass Spectrometry:

  • ESI-MS exhibits a molecular ion peak at m/z 353.36 [M+H]⁺, consistent with the molecular formula .

The chemical compound 5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide, commonly known as SB 221284, represents a complex organic molecule with distinct structural features that contribute to its unique physical and chemical properties [1] [2]. This compound belongs to the class of indolyl carboxylic acids and contains several functionally important groups including a pyridine ring, a trifluoromethyl group, and a methylsulfanyl substituent [1] [3].

The molecular formula C16H14F3N3OS indicates the presence of 16 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom [1] [2]. The molecular weight of 353.4 g/mol places this compound within the typical range for small-molecule pharmaceutical compounds [1] [4]. The Chemical Abstracts Service (CAS) registry number 196965-14-7 provides a unique identifier for this specific molecular structure [1] [2].

Physical State and Appearance

Under standard laboratory conditions, 5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide exists as a solid powder [5] [4]. This physical state is consistent with its molecular structure and intermolecular interactions. The compound requires specific storage conditions to maintain its stability and integrity, with recommended storage under desiccated conditions at -20°C [5] [4].

The powdered form of the compound facilitates its handling and preparation for various analytical and research applications. The requirement for low-temperature storage suggests potential thermal sensitivity or degradation pathways that may affect the compound's chemical stability over time [5] [4].

Solubility Characteristics

The solubility profile of 5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide demonstrates significant solubility in dimethyl sulfoxide (DMSO), with documented solubility up to 100 mM [5] [4] [6]. This high solubility in DMSO is particularly important for research applications, as DMSO is commonly used as a solvent for biological and pharmaceutical studies.

The compound's solubility characteristics are influenced by its molecular structure, particularly the presence of polar functional groups such as the carboxamide moiety and the pyridine ring, which can engage in hydrogen bonding interactions with polar solvents [5] [4]. The trifluoromethyl group contributes to the compound's lipophilic character, potentially affecting its solubility in various solvent systems.

Molecular Descriptors and Computational Properties

Lipophilicity and Partition Coefficient

The XLogP3 value of 3.0 indicates that 5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide possesses moderate lipophilicity [1] [3]. This partition coefficient value suggests a balanced hydrophobic-hydrophilic character, which is often desirable for pharmaceutical compounds as it can influence membrane permeability and bioavailability.

The presence of the trifluoromethyl group significantly contributes to the compound's lipophilic character, while the pyridine ring and carboxamide functionality provide hydrophilic interactions [1] [3]. This balance between lipophilic and hydrophilic characteristics is reflected in the calculated LogP value.

Hydrogen Bonding Capacity

The compound exhibits one hydrogen bond donor site and six hydrogen bond acceptor sites [1] [3]. The single hydrogen bond donor is attributed to the N-H group in the carboxamide linkage, while the six hydrogen bond acceptors include the nitrogen atoms in the pyridine ring and indole system, the oxygen atom in the carboxamide group, and the sulfur atom in the methylsulfanyl group [1] [3].

This hydrogen bonding profile is significant for understanding the compound's interactions with biological targets and its potential for forming intermolecular interactions in solution or solid state [7]. The relatively low number of hydrogen bond donors compared to acceptors suggests specific directionality in hydrogen bonding interactions.

Molecular Flexibility and Rotational Freedom

The compound contains two rotatable bonds, indicating relatively limited conformational flexibility [1] [3]. This low number of rotatable bonds is consistent with the rigid indole and pyridine ring systems that form the core structure of the molecule. The rotatable bonds are likely associated with the carboxamide linkage and the methylsulfanyl group attachment.

Limited rotational freedom can be advantageous for drug design applications, as it may reduce the entropic penalty associated with target binding and contribute to more predictable pharmacokinetic properties [1] [3].

Mass Spectrometric Properties

The exact mass and monoisotopic mass of 353.08096774 Da provide precise molecular weight information essential for mass spectrometric identification and analysis [1] [3]. These values reflect the isotopic composition of the molecule and are critical for accurate analytical characterization.

The topological polar surface area (TPSA) of 70.5 Ų indicates the extent of polar surface area accessible to interactions with polar environments [1] [3]. This value is within the range typically associated with good membrane permeability, suggesting potential bioavailability characteristics.

Structural Complexity

The molecular complexity value of 462 reflects the intricate nature of the compound's structure, incorporating multiple ring systems, heteroatoms, and functional groups [1] [3]. This complexity index accounts for the presence of the indole system, pyridine ring, trifluoromethyl group, and various heteroatoms, indicating a sophisticated molecular architecture.

The heavy atom count of 24 encompasses all non-hydrogen atoms in the structure, providing a measure of molecular size and complexity [1] [3]. The formal charge of 0 indicates that the molecule is electrically neutral under standard conditions, which is typical for organic compounds in their neutral form.

Structural Identifiers and Database Information

Chemical Structure Representation

The Simplified Molecular Input Line Entry System (SMILES) notation CSC1=C(C=C2C(=C1)CCN2C(=O)NC3=CN=CC=C3)C(F)(F)F provides a linear representation of the molecular structure [1] [2]. This notation captures the connectivity of atoms and enables computational analysis and database searching.

The International Chemical Identifier (InChI) key OQZOXHCRSXYSPM-UHFFFAOYSA-N serves as a unique identifier for the compound in chemical databases [1] [2]. This standardized identifier ensures consistent recognition across different chemical information systems and databases.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

353.08096774 g/mol

Monoisotopic Mass

353.08096774 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

SB 221284

Dates

Last modified: 08-15-2023
1: Takeuchi K, Mohammad S, Ozaki T, Morioka E, Kawaguchi K, Kim J, Jeong B, Hong JH, Lee KJ, Ikeda M. Serotonin-2C receptor involved serotonin-induced Ca²⁺ mobilisations in neuronal progenitors and neurons in rat suprachiasmatic nucleus. Sci Rep. 2014 Feb 17;4:4106. doi: 10.1038/srep04106. PubMed PMID: 24531181; PubMed Central PMCID: PMC3925950.
2: Murray F, Hutson PH. Hippocampal Bcl-2 expression is selectively increased following chronic but not acute treatment with antidepressants, 5-HT(1A) or 5-HT(2C/2B) receptor antagonists. Eur J Pharmacol. 2007 Aug 13;569(1-2):41-7. Epub 2007 May 13. PubMed PMID: 17582397.
3: Jenck F, Bös M, Wichmann J, Stadler H, Martin JR, Moreau JL. The role of 5-HT2C receptors in affective disorders. Expert Opin Investig Drugs. 1998 Oct;7(10):1587-99. PubMed PMID: 15991903.
4: Hutson PH, Barton CL, Jay M, Blurton P, Burkamp F, Clarkson R, Bristow LJ. Activation of mesolimbic dopamine function by phencyclidine is enhanced by 5-HT(2C/2B) receptor antagonists: neurochemical and behavioural studies. Neuropharmacology. 2000 Sep;39(12):2318-28. PubMed PMID: 10974315.
5: Bristow LJ, O'Connor D, Watts R, Duxon MS, Hutson PH. Evidence for accelerated desensitisation of 5-HT(2C) receptors following combined treatment with fluoxetine and the 5-HT(1A) receptor antagonist, WAY 100,635, in the rat. Neuropharmacology. 2000 Apr 27;39(7):1222-36. PubMed PMID: 10760364.
6: Bromidge SM, Dabbs S, Davies DT, Duckworth DM, Forbes IT, Ham P, Jones GE, King FD, Saunders DV, Starr S, Thewlis KM, Wyman PA, Blaney FE, Naylor CB, Bailey F, Blackburn TP, Holland V, Kennett GA, Riley GJ, Wood MD. Novel and selective 5-HT2C/2B receptor antagonists as potential anxiolytic agents: synthesis, quantitative structure-activity relationships, and molecular modeling of substituted 1-(3-pyridylcarbamoyl)indolines. J Med Chem. 1998 May 7;41(10):1598-612. PubMed PMID: 9572885.

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